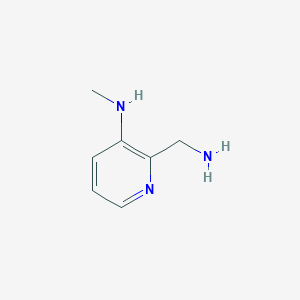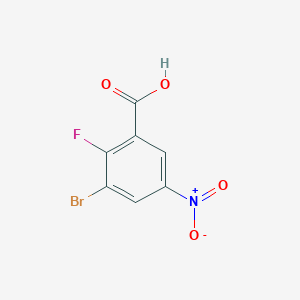
2-Amino-5-bromo-4-(hydroxymethyl)pyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photocatalytic and Photophysical Applications
One study involves the synthesis and characterization of Zinc(II) Phthalocyanine derivatives using a compound closely related to 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. These derivatives exhibit significant photocatalytic abilities, highlighting their potential in photocatalytic applications such as environmental cleanup or organic synthesis. The study demonstrates that such compounds can act as efficient photosensitizers due to their photophysical properties (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial Properties
Research into polyheterocyclic ring systems derived from similar pyridine compounds has uncovered their potential for antimicrobial applications. These compounds have shown efficacy against various bacterial strains, indicating that modifications of this compound could lead to new antimicrobial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Catalysis and Synthesis of Novel Compounds
Another area of application is in the catalysis and synthesis of novel pyridine-based derivatives. A study detailed the use of a Suzuki cross-coupling reaction to create new derivatives with potential as chiral dopants for liquid crystals. These compounds were explored for their electronic properties and biological activities, suggesting that this compound could serve as a precursor in synthesizing compounds with diverse functional applications (Ahmad et al., 2017).
Magnetic and Optical Properties
Research into lanthanide clusters using compounds structurally related to this compound has revealed dual magnetic and optical properties. Such clusters display single-molecule magnetism and photoluminescence, making them interesting for applications in materials science and optoelectronics (Alexandropoulos et al., 2011).
Drug Synthesis and Pharmaceutical Research
Finally, the precursor's utility extends to the synthesis of pyrimidine derivatives, which are essential in pharmaceutical research. These compounds are investigated for their anticancer properties, showcasing the role of this compound derivatives in developing new therapeutic agents (Wang et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a brominated aromatic amine reagent . It is primarily used for labeling of model reducing-end oligosaccharides via reductive amination . The primary targets of this compound are therefore the reducing-end oligosaccharides in various biochemical systems.
Mode of Action
The compound interacts with its targets through a process known as reductive amination . In this process, the compound forms a covalent bond with the reducing-end oligosaccharides, effectively labeling them for further biochemical analysis .
Result of Action
The primary result of the action of this compound is the labeling of reducing-end oligosaccharides . This allows for the detailed study of these oligosaccharides and their role in various biochemical systems. It has been used in the synthesis of polycyclic azaarenes .
Propriétés
IUPAC Name |
(2-amino-5-bromopyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKXICVURKZQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



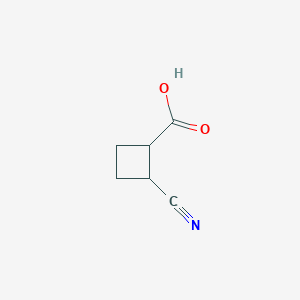

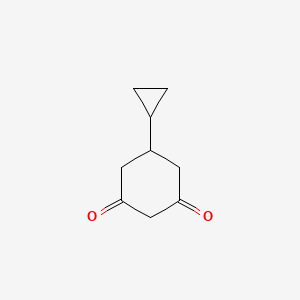

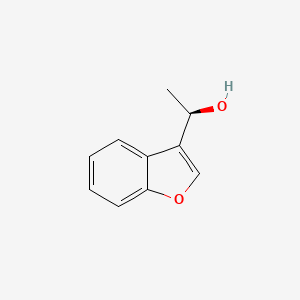

![[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1380312.png)

![[4-(3-Aminophenyl)morpholin-2-yl]methanol](/img/structure/B1380314.png)


